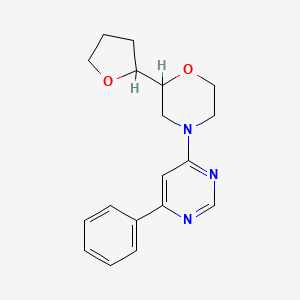![molecular formula C15H17N3OS B7436842 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)
2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one, also known as DIBO, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one has been extensively used in scientific research for its ability to selectively inhibit the activity of a class of enzymes called NADPH oxidases. These enzymes are involved in the production of reactive oxygen species (ROS), which play a crucial role in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting NADPH oxidases, 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one has shown promising results in reducing the levels of ROS and inflammation in various models of disease.
Wirkmechanismus
2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one exerts its inhibitory effect on NADPH oxidases by binding to a specific site on the enzyme called the flavin-binding domain. This binding prevents the transfer of electrons from NADPH to the flavin cofactor, which is essential for the production of ROS. As a result, 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one reduces the levels of ROS and inflammation in various models of disease.
Biochemical and Physiological Effects:
2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one has been shown to have various biochemical and physiological effects in different models of disease. These effects include reducing the levels of ROS and inflammation, improving mitochondrial function, and enhancing neuroprotection. 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one in lab experiments is its selectivity towards NADPH oxidases. This selectivity allows researchers to study the specific role of these enzymes in various physiological and pathological processes. However, one of the limitations of using 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one is its potential off-target effects. These effects may arise from the binding of 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one to other enzymes or proteins that share a similar binding site.
Zukünftige Richtungen
There are various future directions for research on 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one. One of the areas of interest is the development of more potent and selective inhibitors of NADPH oxidases. Another area of interest is the investigation of the role of NADPH oxidases in various models of disease, including cancer and neurodegenerative diseases. Additionally, the potential clinical applications of 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one and other NADPH oxidase inhibitors in the treatment of these diseases should be explored further.
Conclusion:
In conclusion, 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one is a synthetic compound that has shown promising results in various fields of scientific research. Its ability to selectively inhibit NADPH oxidases has made it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, further research is needed to fully understand the potential clinical applications of 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one and other NADPH oxidase inhibitors in the treatment of disease.
Synthesemethoden
The synthesis of 2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one involves a multi-step process that starts with the reaction between 2-aminobenzothiazole and acetic anhydride, followed by the reaction with 2,4-dimethylimidazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of the compound is determined through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-9-18(11(2)16-10)8-7-14-15(19)17-12-5-3-4-6-13(12)20-14/h3-6,9,14H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGMFRGBWIJDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)CCC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)
![1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436782.png)
![3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7436794.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)
![4-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)cyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B7436815.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)
![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)

![Methyl 3-[[2-hydroxy-3-(1-methylpyrazol-4-yl)propanoyl]amino]-3-(3-methylphenyl)propanoate](/img/structure/B7436859.png)

![6-[1-(3,4-dihydro-1H-isochromen-5-ylmethyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436869.png)